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Compound of Interest

Compound Name: 4-methoxy DiPT (hydrochloride)

Cat. No.: B1163272 Get Quote

Comparative Potency Guide: 4-MeO-DiPT vs. 4-
HO-DiPT[1]
Executive Summary
4-HO-DiPT (Iprocin) is a high-potency, short-acting serotonergic psychedelic with a well-

established pharmacological profile and history of human use.[1][2] It acts as a high-efficacy

partial-to-full agonist at the 5-HT2A receptor.[1]

4-MeO-DiPT is a structural analog with significantly lower binding affinity and an unverified

safety profile.[1] Pharmacological data indicates it is approximately 4-fold less potent in terms

of receptor affinity (Ki) compared to 4-HO-DiPT.[1] It likely functions partially as a prodrug,

requiring metabolic O-demethylation to become the active 4-hydroxy metabolite, or possesses

weak intrinsic activity that necessitates higher dosages, increasing the risk of off-target toxicity.

[1]

Recommendation: For research focusing on 5-HT2A activation dynamics, 4-HO-DiPT is the

superior candidate due to its direct activity, higher potency, and predictable pharmacokinetics.

[1]

Chemical & Structural Analysis[1]
The primary structural difference lies at the 4-position of the indole ring. This substitution

dictates the compound's polarity, blood-brain barrier (BBB) penetration, and receptor docking
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capability.[1]

Feature 4-HO-DiPT 4-MeO-DiPT

Substituent Hydroxyl (-OH) Methoxy (-OCH3)

Electronic Effect
H-bond donor/acceptor;

Zwitterionic potential
Lipophilic; Steric bulk

Molecular Weight 260.38 g/mol 274.41 g/mol

LogP (Predicted) ~1.3 (More polar) ~2.5 (More lipophilic)

Receptor Docking

Forms critical H-bonds with

Ser5.46 in 5-HT2A binding

pocket.

Methoxy group creates steric

clash or loss of H-bond

capability, reducing affinity.[1]
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Figure 1: Structural relationship and potential metabolic conversion between 4-MeO-DiPT and

4-HO-DiPT.[1]

Pharmacodynamics: Potency & Efficacy[4][5][6][7]
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The potency difference is driven by the affinity for the 5-HT2A receptor. 4-HO-DiPT exhibits

nanomolar affinity, whereas 4-MeO-DiPT requires significantly higher concentrations to achieve

receptor occupancy.[1]

Receptor Binding Profile (Ki Values)
Lower Ki indicates higher potency.

Receptor 4-HO-DiPT (Ki) 4-MeO-DiPT (Ki) Potency Ratio

5-HT2A ~120 nM ~500 nM
4-HO is ~4.1x more

potent

5-HT1A ~2,000 nM ~2,830 nM
Comparable (Low

affinity)

5-HT2C ~400 nM ~340 nM Comparable

Key Insight: While 4-HO-DiPT is a potent agonist at 5-HT2A, 4-MeO-DiPT's affinity is weak.[1]

[3][4][5] The 4-methoxy group likely disrupts the hydrogen bonding network within the

receptor's orthosteric binding site, specifically interacting with serine residues (Ser5.46) crucial

for tryptamine activation.

Functional Efficacy (Gq Signaling)[9]
4-HO-DiPT: Acts as a near-full agonist (

> 90%) in calcium mobilization assays.[1][3]

4-MeO-DiPT: Data suggests it retains agonist properties but with reduced functional potency

(

).[1][4][5] To achieve the same intracellular signaling response (IP3 accumulation or

flux) as 4-HO-DiPT, a 5-10x higher concentration of 4-MeO-DiPT is theoretically required.[1]

Pharmacokinetics & Metabolism[10][11]
The "Potency Gap" is further widened by metabolic factors.
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Absorption: 4-MeO-DiPT is more lipophilic, potentially aiding BBB crossing, but its lack of

direct receptor affinity limits its immediate central effects.[1]

Bioactivation (The Prodrug Hypothesis):

Tryptamines with methoxy groups can undergo O-demethylation by Cytochrome P450

enzymes (primarily CYP2D6).[1]

Reaction: 4-MeO-DiPT

4-HO-DiPT.[1]

Implication: If 4-MeO-DiPT acts primarily as a prodrug, its onset will be slower, and its

peak effects will depend on the subject's metabolic rate (CYP2D6 phenotype).[1] This

introduces high variability in potency between individuals.

Signaling & Metabolic Pathway Diagram
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Figure 2: Metabolic activation of 4-MeO-DiPT and subsequent 5-HT2A signaling cascade.[1]
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Experimental Protocols
To verify the potency difference in a laboratory setting, the following assays are standard.

A. In Vitro: Radioligand Binding Assay (5-HT2A)
Purpose: Determine

values to quantify affinity.

Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA.[1] Harvest

membranes by centrifugation (40,000 x g).

Ligand: Use

-Ketanserin (antagonist) or

-DOI (agonist) as the radioligand (0.5-1.0 nM).[1]

Incubation:

Prepare serial dilutions of 4-HO-DiPT and 4-MeO-DiPT (

M to

M).

Incubate membranes + radioligand + test drug in Tris-HCl buffer (pH 7.4) for 60 min at

37°C.

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x

with ice-cold buffer.[1]

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.[1]

Validation: 4-HO-DiPT should displace ligand at lower concentrations (left-shifted curve)

compared to 4-MeO-DiPT.[1]
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B. In Vivo: Head-Twitch Response (HTR)
Purpose: Assess functional hallucinogenic potency in rodents (C57BL/6J mice).

Subjects: Male C57BL/6J mice (n=6 per group).

Dosing:

Group A: Vehicle (Saline).[1]

Group B: 4-HO-DiPT (1 mg/kg, s.c.).[1]

Group C: 4-MeO-DiPT (Standardize to molar equivalent, approx 1.1 mg/kg, then escalate

to 3 mg/kg and 10 mg/kg to find equipotent dose).[1]

Observation: Place mice in observation chambers immediately post-injection. Record video

for 30 minutes.

Scoring: Count "head twitches" (rapid rotational head movements) manually or using

automated magnetometer tracking.

Data Interpretation:

4-HO-DiPT typically induces peak HTR within 5-10 minutes.[1]

If 4-MeO-DiPT is a prodrug, HTR onset may be delayed (20+ mins).[1] If it is low potency,

HTR frequency will be significantly lower than 4-HO at equivalent doses.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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